molecular formula C20H23N3O2S B5409895 [4-(3-methoxybenzyl)-1-thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl]methanol

[4-(3-methoxybenzyl)-1-thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl]methanol

Cat. No. B5409895
M. Wt: 369.5 g/mol
InChI Key: NJTCOJNFGYVPDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(3-methoxybenzyl)-1-thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl]methanol is a novel compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound has been synthesized using a unique method and has shown promising results in various studies.

Mechanism of Action

The exact mechanism of action of [4-(3-methoxybenzyl)-1-thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl]methanol is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors in the body that are involved in inflammation and pain. It may also work by protecting neurons from damage and promoting their survival.
Biochemical and Physiological Effects:
In studies, this compound has been found to reduce inflammation and pain in animal models. It has also been found to protect neurons from damage and promote their survival. These effects are believed to be due to the compound's ability to inhibit the activity of certain enzymes and receptors in the body.

Advantages and Limitations for Lab Experiments

One advantage of [4-(3-methoxybenzyl)-1-thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl]methanol is its potential as a neuroprotective agent. This makes it a promising candidate for the treatment of neurodegenerative diseases. However, one limitation of this compound is that its exact mechanism of action is not yet fully understood, which makes it difficult to optimize its use in the lab.

Future Directions

There are several future directions for the study of [4-(3-methoxybenzyl)-1-thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl]methanol. One direction is to further study its mechanism of action and optimize its use in the lab. Another direction is to study its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, the compound's potential as an analgesic and anti-inflammatory agent could be further explored. Finally, the compound's potential for use in drug delivery systems could also be studied.

Synthesis Methods

The synthesis of [4-(3-methoxybenzyl)-1-thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl]methanol involves the reaction of 3-methoxybenzylamine with 4-bromo-1,2,3-thiadiazole in the presence of a base to form 4-(3-methoxybenzyl)-1,2,3-thiadiazolium bromide. This intermediate is then reacted with 4-aminopyridine in the presence of a palladium catalyst to form this compound. This method has been optimized to produce high yields of the compound with high purity.

Scientific Research Applications

[4-(3-methoxybenzyl)-1-thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl]methanol has been studied for its potential applications in the field of medicine. It has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. It has also shown potential as a neuroprotective agent and has been studied for its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

[4-[(3-methoxyphenyl)methyl]-1-thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S/c1-25-16-4-2-3-15(11-16)12-20(13-24)6-8-23(9-7-20)18-17-5-10-26-19(17)22-14-21-18/h2-5,10-11,14,24H,6-9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJTCOJNFGYVPDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC2(CCN(CC2)C3=C4C=CSC4=NC=N3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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